molecular formula C₂₈H₂₅D₃N₂O₁₁ B1158160 SN-38-d3 Glucuronide

SN-38-d3 Glucuronide

Cat. No.: B1158160
M. Wt: 571.55
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SN-38-d3 Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₂₅D₃N₂O₁₁ and its molecular weight is 571.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₈H₂₅D₃N₂O₁₁

Molecular Weight

571.55

Synonyms

4-Ethyl-11-(ethyl-d3)-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl 4-Deoxy-β-D-glucopyranosiduronic Acid;  (4S)-4-Ethyl-11-(ethyl-d3)-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indoliz

Origin of Product

United States

Scientific Research Applications

Drug Metabolism Studies

Role in Pharmacokinetics
SN-38-d3 glucuronide is instrumental in understanding the metabolic pathways of irinotecan. Studies have shown that the formation of SN-38 glucuronide is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1. Research indicates that variations in UGT1A1 gene polymorphisms can significantly affect the glucuronidation rates of SN-38, influencing both drug efficacy and toxicity profiles .

Analytical Techniques
The quantification of this compound is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous determination of irinotecan, SN-38, and SN-38 glucuronide, allowing researchers to assess drug levels accurately in biological samples . This method enhances our understanding of how different factors, such as genetic variability and co-administered drugs, impact drug metabolism.

Cancer Therapy Applications

Enhanced Antitumor Activity
Research has demonstrated that SN-38 exhibits potent antitumor activity against various cancer types, including colorectal, breast, and lung cancers. The conversion of SN-38 to its glucuronide form can modulate its therapeutic effects. While SN-38 is highly cytotoxic, its glucuronide form may play a role in reducing systemic toxicity by facilitating excretion .

Combination Therapies
The interaction between SN-38 and other therapeutic agents has been studied extensively. For instance, histone deacetylase inhibitors (HDACis) have been shown to inhibit the glucuronidation process of SN-38, potentially increasing its active form's accumulation and enhancing anticancer effects . This suggests that strategic combinations of drugs could optimize treatment regimens for better patient outcomes.

Drug Delivery Systems

Nanoparticle Formulations
Innovative drug delivery systems utilizing nanoparticles have been developed to enhance the solubility and stability of SN-38 and its derivatives. For example, polymeric micelles and liposomal formulations have shown improved pharmacokinetic profiles and reduced side effects compared to conventional irinotecan treatments . These systems can encapsulate this compound to ensure targeted delivery to tumor sites while minimizing exposure to healthy tissues.

Case Studies

Study Objective Findings
Study on HDACis interaction with UGTsTo evaluate the effect of HDAC inhibitors on SN-38 glucuronidationBelinostat significantly inhibited the formation of SN-38 glucuronide in a dose-dependent manner, suggesting potential for increased efficacy when combined with irinotecan .
Development of LC-MS/MS methodTo establish a reliable analytical method for measuring drug levelsThe method allowed for accurate quantification of irinotecan metabolites, including this compound, facilitating better understanding of pharmacokinetics .
Nanoparticle delivery system studyTo assess the effectiveness of nanoparticle formulations on tumor inhibitionNanoparticle formulations showed significantly higher cytotoxicity against various cancer cell lines compared to free SN-38 .

Preparation Methods

Deuterium Incorporation in SN-38

Enzymatic Glucuronidation of SN-38-d3

UDP-Glucuronosyltransferase (UGT)-Mediated Synthesis

SN-38 glucuronidation is catalyzed by UGT isoforms, primarily UGT1A1 and UGT1A10. For the deuterated analog, recombinant UGT enzymes or human liver microsomes (HLMs) are incubated with SN-38-d3 and uridine diphosphate glucuronic acid (UDPGA):

  • Reaction Setup :

    • SN-38-d3 (0.1–1 mM) dissolved in DMSO.

    • UDPGA (5 mM) in Tris-HCl buffer (pH 7.4).

    • UGT1A1-rich HLMs or recombinant UGT1A1 (0.5 mg/mL protein).

  • Incubation Conditions :

    • 37°C for 60–120 minutes under anaerobic conditions to prevent lactone ring hydrolysis.

  • Reaction Monitoring :

    • HPLC analysis with fluorescence detection (ex: 370 nm, em: 540 nm) tracks the conversion of SN-38-d3 to SN-38-d3 glucuronide.

Studies demonstrate that UGT1A1*28 allelic variants reduce glucuronidation efficiency by 40–60%, necessitating genotype-matched HLMs for consistent yields.

Chemical Glucuronidation Strategies

Chemical synthesis avoids enzymatic variability and enables scalable production:

  • Koenigs-Knorr Reaction :

    • Activation of glucuronic acid as a bromo- or trichloroacetimidate donor.

    • Coupling with SN-38-d3 in the presence of silver triflate or BF3_3-etherate.

  • Protection-Deprotection Sequences :

    • Temporary protection of SN-38-d3 hydroxyl groups with acetyl or benzyl groups.

    • Glucuronide conjugation followed by deprotection using mild bases (e.g., NaOMe).

Symeres reports a 62% yield for non-deuterated SN-38 glucuronide using this method, with deuterated analogs requiring optimized reaction times to prevent isotopic scrambling.

Purification and Characterization

Chromatographic Isolation

Crude reaction mixtures are purified via:

  • Preparative HPLC : C18 column (250 × 21.2 mm), gradient elution with acetonitrile/water (0.1% formic acid).

  • Ion-Exchange Chromatography : DEAE Sephadex columns to separate anionic glucuronides from neutral impurities.

Typical purity thresholds exceed 95%, as verified by UV-HPLC and LC-MS.

Structural Confirmation

  • NMR Spectroscopy : 1^1H-NMR confirms deuterium incorporation (absence of proton signals at δ 1.2–1.4 ppm for CD3_3 groups).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C28_{28}H25_{25}D3_3N2_2O11_{11}: 571.55 g/mol.

    • Observed m/z: 571.55 ± 0.02 (ESI+).

  • Circular Dichroism (CD) : Verifies retention of the lactone ring configuration (positive Cotton effect at 270 nm).

Analytical Applications and Stability

Role as an Internal Standard

This compound is spiked into biological matrices (plasma, urine) to quantify endogenous SN-38 glucuronide via LC-MS/MS:

  • LC Conditions : C18 column, 0.1% formic acid/acetonitrile gradient.

  • MS Detection : Multiple reaction monitoring (MRM) transitions:

    • This compound: m/z 571.5 → 395.2 (CE: 25 eV).

    • Co-eluting non-deuterated analog: m/z 568.5 → 392.2.

Stability Considerations

  • Storage : -80°C in anhydrous DMSO (6-month stability).

  • pH Sensitivity : Lactone ring hydrolysis occurs above pH 7, necessitating acidified solvents during sample preparation .

Q & A

Q. How is SN-38-d3 Glucuronide synthesized and characterized in vitro?

this compound is synthesized enzymatically using human-expressed UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, which catalyzes the glucuronidation of SN-38 (the active metabolite of irinotecan). The reaction mixture (SN-38 + UDPGA cofactor) is incubated for 24 hours, followed by liquid-liquid extraction with dichloromethane to remove unreacted SN-37. The aqueous layer containing this compound is purified via C18 solid-phase extraction (SPE), eluted with methanol, and concentrated. Purity is validated using UPLC with PDA detection (λ = 380 nm) and confirmed via MS/MS fragmentation patterns .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase UPLC-MS/MS is the gold standard for quantification. However, due to the high polarity of glucuronides, retention can be challenging. Strategies include:

  • Solid-phase extraction (SPE): C18 or hydrophilic interaction liquid chromatography (HILIC) columns improve retention .
  • Derivatization: Trimethylsilylation (TMSI) enhances detection sensitivity by modifying hydroxyl groups on the glucuronide moiety .
  • Internal standards: Deuterated analogs (e.g., SN-38G-d3) correct for matrix effects and ionization variability .

Q. What are the stability considerations for this compound in experimental workflows?

  • Storage: Store as a lyophilized powder at -20°C for long-term stability. In solution, use 50% methanol-water and store at -80°C for ≤6 months to prevent hydrolysis .
  • pH sensitivity: Avoid alkaline conditions (>pH 8) to prevent β-glucuronidase-independent degradation. Include protease inhibitors in biological samples to mitigate enzymatic hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound pharmacokinetic data across studies?

Discrepancies often arise from:

  • UGT1A1 polymorphisms: Genetic variants (e.g., UGT1A1*28) reduce glucuronidation efficiency by 30–70%, impacting metabolite ratios. Genotype participants or use recombinant UGT isoforms with consistent activity .
  • Normalization errors: Correct urinary metabolite concentrations for creatinine levels to account for renal function variability .
  • Sample preparation artifacts: Validate extraction recovery rates (e.g., liquid-liquid vs. SPE) and avoid freeze-thaw cycles that degrade labile glucuronides .

Q. What strategies optimize this compound detection in complex matrices like bile or feces?

  • Enzymatic hydrolysis inhibition: Add saccharolactone (a β-glucuronidase inhibitor) during sample collection to preserve intact glucuronides .
  • Chromatographic optimization: Use HILIC columns or ion-pair reagents (e.g., tetrabutylammonium) to improve retention of polar metabolites .
  • High-resolution MS: Employ Q-TOF or Orbitrap systems to differentiate this compound from isobaric interferences (e.g., other acyl-glucuronides) .

Q. How do enzyme kinetics influence the synthesis yield of this compound in vitro?

UGT1A1 exhibits Michaelis-Menten kinetics with SN-38, with reported Km values of 5–20 µM. To maximize yield:

  • Co-factor saturation: Maintain UDPGA concentrations ≥5 mM to avoid rate-limiting conditions .
  • Competitive inhibition screening: Test for UGT inhibitors (e.g., flavonoids) in cell lysates or incubation buffers .
  • Enzyme sourcing: Human liver microsomes (HLMs) or recombinant UGT1A1/1A7 isoforms yield higher specificity than non-human systems (e.g., rodent microsomes) .

Q. What statistical approaches are suitable for normalizing this compound flux data in metabolic studies?

  • Bayesian modeling: Apply Markov chain Monte Carlo (MCMC) simulations to estimate gluconeogenesis/glycogenolysis contributions from <sup>2</sup>H NMR data on glucuronide enrichment .
  • ANOVA with post-hoc correction: Use Tukey’s HSD test to compare inter-group differences in glucuronide recovery rates (e.g., healthy vs. hepatopathy models) .

Q. How can cross-species differences in glucuronidation pathways impact translational research?

Rodent models often overexpress UGT1A7, which is absent in humans, leading to inflated glucuronide levels. Mitigate this by:

  • Species-specific enzyme panels: Use humanized UGT1A1 transgenic models or primary human hepatocytes .
  • Metabolite profiling: Compare glucuronide-to-aglycone ratios across species to identify divergent metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.